Tetrahydropyranylmethyl methacrylate
Overview
Description
Tetrahydropyranylmethyl methacrylate is a chemical compound with the molecular formula C10H16O3. It is an ester derived from methacrylic acid and tetrahydropyranylmethanol. This compound is known for its use in polymer chemistry, particularly in the synthesis of various copolymers and as a monomer in polymerization reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydropyranylmethyl methacrylate can be synthesized through the esterification of methacrylic acid with tetrahydropyranylmethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Tetrahydropyranylmethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and tetrahydropyranylmethanol.
Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic aqueous solutions are used, with the reaction typically carried out at elevated temperatures.
Transesterification: Catalysts such as titanium alkoxides or sodium methoxide are used to facilitate the reaction.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and tetrahydropyranylmethanol.
Transesterification: New esters formed by exchanging the alcohol group.
Scientific Research Applications
Tetrahydropyranylmethyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of various polymers and copolymers with tailored properties for specific applications.
Biomedical Applications: Investigated for use in drug delivery systems and as a component in biocompatible materials.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.
Mechanism of Action
The mechanism of action of tetrahydropyranylmethyl methacrylate in polymerization involves the formation of free radicals that initiate the polymerization process. The methacrylate group undergoes addition reactions with other monomers, leading to the formation of long polymer chains. The tetrahydropyranyl group provides steric hindrance, influencing the polymerization kinetics and the properties of the resulting polymers .
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: A widely used monomer in polymer chemistry with similar polymerization behavior but lacking the tetrahydropyranyl group.
Ethyl methacrylate: Another methacrylate ester with similar properties but different steric effects due to the ethyl group.
Butyl methacrylate: Known for its use in the production of flexible polymers with different mechanical properties compared to tetrahydropyranylmethyl methacrylate.
Uniqueness
This compound is unique due to the presence of the tetrahydropyranyl group, which imparts distinct steric and electronic effects. These effects influence the polymerization kinetics and the properties of the resulting polymers, making it a valuable monomer for the synthesis of specialized materials .
Properties
IUPAC Name |
oxan-2-ylmethyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-8(2)10(11)13-7-9-5-3-4-6-12-9/h9H,1,3-7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKLVOHHYNATHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1CCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884492 | |
Record name | 2-Propenoic acid, 2-methyl-, (tetrahydro-2H-pyran-2-yl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10535-52-1 | |
Record name | (Tetrahydro-2H-pyran-2-yl)methyl 2-methyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10535-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydropyranylmethyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010535521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, (tetrahydro-2H-pyran-2-yl)methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, (tetrahydro-2H-pyran-2-yl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (tetrahydropyran-2-yl)methyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.994 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAHYDROPYRANYLMETHYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAP62ZF4K5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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